4-[(2-Methoxyphenyl)methylsulfanyl]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
646511-24-2 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |
InChI Key |
JGBNNAJMZNGOBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
This method involves the reaction between a halogenated pyridine derivative and a thiol compound, such as 2-methoxybenzylthiol.
- Starting Materials: Halogenated pyridine (e.g., 4-chloropyridine) and 2-methoxybenzylthiol.
- Reaction Conditions:
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Typically between 60–80°C.
- Reaction Mechanism:
- The base deprotonates the thiol group, forming a thiolate anion.
- The thiolate anion undergoes nucleophilic substitution with the halogenated pyridine to form the desired product.
- High yield under mild conditions.
- Straightforward setup.
- Requires careful handling of bases and solvents.
Cross-Coupling Reactions
Cross-coupling reactions such as Suzuki or Stille coupling can be employed to synthesize derivatives of pyridine with sulfur-containing substituents.
- Starting Materials: A boronic acid derivative of 2-methoxybenzene and a halogenated pyridine.
- Catalyst: Palladium-based catalysts, such as Pd(PPh₃)₄.
- Reaction Conditions:
- Base: Potassium carbonate (K₂CO₃).
- Solvent: Toluene or ethanol-water mixtures.
- Temperature: Reflux for several hours.
- Mechanism: The palladium catalyst facilitates the coupling between the boronic acid and halogenated pyridine, forming the carbon-sulfur bond.
- High selectivity and efficiency.
- Suitable for large-scale synthesis.
- Expensive catalysts and reagents.
Thiolation via Sulfur Transfer Agents
This approach uses sulfur transfer reagents to introduce the methylsulfanyl group onto a pyridine ring.
- Starting Materials: Pyridine precursor and sulfur transfer reagent (e.g., Lawesson's reagent).
- Reaction Conditions:
- Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
- Temperature: Room temperature to moderate heating (~50°C).
- Mechanism: The sulfur transfer reagent reacts with the pyridine precursor to form the desired product.
- Simple reaction setup.
- Avoids direct handling of thiols.
- May produce side products requiring purification.
Comparative Analysis of Methods
| Method | Yield | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | High | Moderate | Low | High |
| Cross-Coupling Reactions | Very High | High | Moderate | Moderate |
| Sulfur Transfer Agents | Moderate | Low | Low | Moderate |
Experimental Notes
- Purification: Products are typically purified using column chromatography or recrystallization.
- Characterization: Confirm structure using NMR spectroscopy, mass spectrometry, and IR spectroscopy.
- Safety Considerations: Handle all reagents under inert conditions to avoid oxidation or unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine. Research shows that compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal activities.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various pyridine derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed strong inhibitory effects, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
- Mechanism of Action : The presence of the methoxy group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial targets. This was demonstrated in vitro where the compound showed efficacy against resistant strains .
Anticancer Potential
The anticancer activity of pyridine derivatives has been a focal point in recent pharmacological research. This compound has shown promise in inhibiting cancer cell proliferation.
Case Studies
- In Vitro Studies : In a series of experiments, the compound was tested against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The findings revealed that the compound reduces cell viability significantly, with IC50 values indicating potent anticancer properties .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers and decreased expression of anti-apoptotic proteins .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenylmethylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Conformational Differences
4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2'-bipyridine ()
- Structure : A bipyridine system with a methylsulfanyl-substituted phenyl ring.
- Key Differences : The bipyridine backbone introduces extended conjugation and planar rigidity, unlike the single pyridine ring in the target compound. X-ray studies reveal pendant aromatic rings form dihedral angles of 10.18°–15.42° with the central pyridine, suggesting steric flexibility.
- Implications : The target compound’s single pyridine ring with a –SCH2–(2-methoxyphenyl) substituent likely exhibits different torsional angles, affecting molecular packing and solubility.
6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4-dione ()
- Structure : A pyrimidine-2,4-dione core with a 2-methylphenylsulfanyl group.
- Key Differences : The pyrimidine-dione system is more polar than pyridine, and the 2-methylphenyl group lacks the electron-donating methoxy substituent.
- Implications : The target compound’s 2-methoxyphenyl group may enhance solubility via hydrogen bonding but reduce lipophilicity compared to the methyl group in this analog.
Electronic and Reactivity Profiles
Physicochemical Properties
Biological Activity
The compound 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is a pyridine derivative characterized by the presence of a methoxyphenyl group and a methylsulfanyl group. This structural configuration suggests potential biological activities that warrant investigation, particularly in the realms of medicinal chemistry and pharmacology. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 219.30 g/mol
The methoxy group enhances solubility and electronic properties, while the methylsulfanyl group may contribute to unique reactivity profiles.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, derivatives with similar structures demonstrated IC values comparable to standard anti-inflammatory drugs like celecoxib .
Table 1: Comparison of Anti-inflammatory Potency
| Compound Name | Structure Features | IC (μmol) |
|---|---|---|
| This compound | Methoxy and methylsulfanyl groups | TBD |
| Celecoxib | COX-2 selective inhibitor | 0.04 ± 0.01 |
| Other Pyridine Derivatives | Various substitutions | Ranges from 0.04 to 0.1 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, with studies indicating efficacy against various bacterial strains. The presence of the methylsulfanyl group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The presence of electron-donating groups such as methoxy enhances reactivity and biological interaction, while modifications at different positions on the pyridine ring can lead to variations in potency and selectivity .
Table 2: Summary of Structural Variations and Their Effects
| Structural Variation | Biological Activity | Notes |
|---|---|---|
| Methoxy at position 2 | Enhanced solubility and reactivity | Increases binding affinity |
| Methylsulfanyl at position 4 | Potentially increases antimicrobial activity | Improves membrane permeability |
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of compounds related to this compound:
- In Vitro Studies : A study demonstrated that similar pyridine derivatives effectively inhibited COX-1 and COX-2 activities, showcasing their potential as anti-inflammatory agents .
- Animal Models : In vivo experiments using carrageenan-induced paw edema models indicated that these compounds significantly reduced inflammation, supporting their therapeutic potential .
- Molecular Docking Studies : Computational analyses have suggested strong binding affinities of these compounds to target enzymes involved in inflammatory pathways, providing insights into their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
